molecular formula C21H16ClN5O4S B10866306 2-{[4-(2-chlorophenyl)-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methyl-5-nitrophenyl)acetamide

2-{[4-(2-chlorophenyl)-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methyl-5-nitrophenyl)acetamide

Cat. No.: B10866306
M. Wt: 469.9 g/mol
InChI Key: YAFHJQSJMFJMGL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{[4-(2-Chlorophenyl)-5-(2-furyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N~1~-(2-methyl-5-nitrophenyl)acetamide is a complex organic compound that features a triazole ring, a chlorophenyl group, a furyl group, and a nitrophenyl group. This compound is of interest due to its potential biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[4-(2-chlorophenyl)-5-(2-furyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N~1~-(2-methyl-5-nitrophenyl)acetamide typically involves multiple steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized by reacting hydrazine derivatives with carbon disulfide and an appropriate aldehyde or ketone.

    Introduction of the Chlorophenyl and Furyl Groups: The chlorophenyl and furyl groups are introduced through nucleophilic substitution reactions.

    Formation of the Sulfanyl Linkage: The sulfanyl linkage is formed by reacting the triazole derivative with a thiol compound.

    Acetamide Formation: The final step involves the reaction of the sulfanyl-triazole derivative with an acylating agent to form the acetamide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of high-throughput screening for reaction conditions, as well as the implementation of continuous flow chemistry techniques to improve efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the nitro group, converting it to an amine.

    Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amino derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique structural features and reactivity. It serves as a model compound for understanding the behavior of triazole derivatives in various chemical reactions.

Biology

Biologically, the compound is investigated for its potential as an anti-inflammatory agent. Studies have shown that triazole derivatives can inhibit enzymes involved in the inflammatory response .

Medicine

In medicine, the compound is explored for its antimicrobial and anticancer properties. Triazole derivatives have been found to exhibit significant activity against a range of bacterial and fungal pathogens .

Industry

Industrially, the compound could be used in the development of new pharmaceuticals, particularly those targeting inflammatory diseases and infections.

Mechanism of Action

The mechanism of action of 2-{[4-(2-chlorophenyl)-5-(2-furyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N~1~-(2-methyl-5-nitrophenyl)acetamide involves its interaction with specific molecular targets. The triazole ring can interact with enzymes and receptors involved in the inflammatory response, leading to inhibition of their activity. The chlorophenyl and furyl groups may enhance the compound’s binding affinity and specificity for these targets.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2-{[4-(2-chlorophenyl)-5-(2-furyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N~1~-(2-methyl-5-nitrophenyl)acetamide lies in its combination of functional groups, which confer distinct chemical and biological properties. The presence of both chlorophenyl and furyl groups, along with the nitrophenyl acetamide moiety, makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C21H16ClN5O4S

Molecular Weight

469.9 g/mol

IUPAC Name

2-[[4-(2-chlorophenyl)-5-(furan-2-yl)-1,2,4-triazol-3-yl]sulfanyl]-N-(2-methyl-5-nitrophenyl)acetamide

InChI

InChI=1S/C21H16ClN5O4S/c1-13-8-9-14(27(29)30)11-16(13)23-19(28)12-32-21-25-24-20(18-7-4-10-31-18)26(21)17-6-3-2-5-15(17)22/h2-11H,12H2,1H3,(H,23,28)

InChI Key

YAFHJQSJMFJMGL-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)CSC2=NN=C(N2C3=CC=CC=C3Cl)C4=CC=CO4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.